molecular formula C14H6Br3N3O3 B13381237 5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one

5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one

Cat. No.: B13381237
M. Wt: 503.93 g/mol
InChI Key: PEORPZFUMLGMTM-UHFFFAOYSA-N
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Description

5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one is a complex organic compound with the molecular formula C14H6Br3N3O3 and a molecular weight of 503.93 g/mol. This compound belongs to the indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Properties

Molecular Formula

C14H6Br3N3O3

Molecular Weight

503.93 g/mol

IUPAC Name

5-bromo-3-(2,6-dibromo-4-nitrophenyl)imino-1H-indol-2-one

InChI

InChI=1S/C14H6Br3N3O3/c15-6-1-2-11-8(3-6)12(14(21)18-11)19-13-9(16)4-7(20(22)23)5-10(13)17/h1-5H,(H,18,19,21)

InChI Key

PEORPZFUMLGMTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC3=C(C=C(C=C3Br)[N+](=O)[O-])Br)C(=O)N2

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one involves multiple steps, including the bromination of indole derivatives and the subsequent nitration and amination reactions. The synthetic route typically starts with the bromination of indole to introduce bromine atoms at specific positions on the indole ring. This is followed by nitration to introduce the nitro group and finally, amination to attach the anilino group .

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common reagents used in these reactions include bromine, nitric acid, and aniline derivatives .

Chemical Reactions Analysis

5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the bromine atoms are replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5-Bromo-3-(2,6-dibromo-4-nitroanilino)indol-2-one can be compared with other similar compounds, such as:

    5-Bromoindole: A simpler indole derivative with a single bromine atom, used in various chemical reactions and as a building block for more complex molecules.

    2,6-Dibromo-4-nitroaniline: A related compound with similar functional groups but lacking the indole ring, used in the synthesis of dyes and pigments.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, used in agricultural applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities .

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